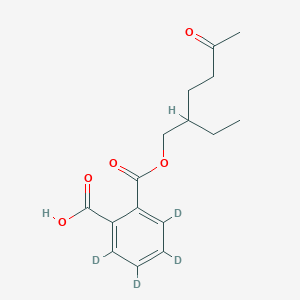
rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4
Vue d'ensemble
Description
“rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4” is a stable isotope labelled metabolite . It is a reference standard used in food and beverage analysis . It is also a metabolite of the plasticizer di-(2-ethylhexyl) phthalate (DEHP) and is present in the urine of humans .
Molecular Structure Analysis
The molecular formula of “rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4” is C16H20O5 . The molecular weight is 292.33 . In its deuterated form, the molecular weight is 296.35 .Applications De Recherche Scientifique
Metabolism and Exposure Assessment
- Human Metabolism of DEHP : Silva et al. (2006) found that Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) is a urinary oxidative metabolite of DEHP, indicating its importance in assessing human exposure to DEHP (Silva et al., 2006).
- DEHP Metabolites in Urine and Serum : Koch et al. (2005) highlighted the presence of MEOHP in human urine and serum after oral doses of deuterium-labelled DEHP, underscoring its role as a biomarker for DEHP exposure (Koch et al., 2005).
- Biomonitoring and Phthalate Metabolism : Fromme et al. (2007) discussed the occurrence of MEOHP in the urine of adults, which is crucial for understanding phthalate exposure and its potential health impacts (Fromme et al., 2007).
Health Implications
- Associations with Health Conditions : Svensson et al. (2011) observed that participants with diabetes had higher concentrations of DEHP metabolites including MEOHP, suggesting a potential link between phthalate exposure and diabetes (Svensson et al., 2011).
- Exposure in Children : Wittassek et al. (2007) examined DEHP intake in children, noting the presence of MEOHP as a metabolite, which is relevant for understanding the exposure levels in younger populations (Wittassek et al., 2007).
Analytical Techniques
- Detection in Human Hair : Chang et al. (2013) developed a method for determining MEOHP and other DEHP metabolites in human hair, providing a tool for assessing long-term DEHP exposure (Chang et al., 2013).
- Application in Anti-Doping : Monfort et al. (2012) utilized the measurement of MEOHP in urine for detecting the misuse of blood transfusion in athletes, showcasing its application in sports medicine (Monfort et al., 2012).
Environmental and Toxicological Studies
- Impact on Thyroid Function : Kim et al. (2019) conducted a meta-analysis showing a positive correlation between urinary mono(2-ethyl-5-oxohexyl) phthalate concentration and thyrotropin, indicating its relevance in endocrine disruption studies (Kim et al., 2019).
- Pregnancy and DEHP Metabolism : Zhao et al. (2018) investigated DEHP metabolism in pregnant women, with a focus on its metabolites including MEOHP, providing insights into maternal and fetal exposure (Zhao et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNFKHKKHNSSL-UGWFXTGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477204 | |
| Record name | rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 | |
CAS RN |
679789-44-7 | |
| Record name | rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




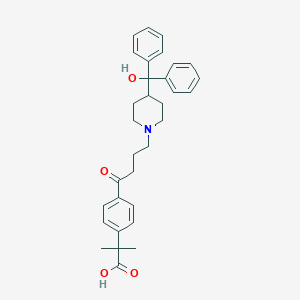

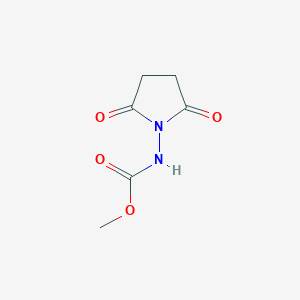






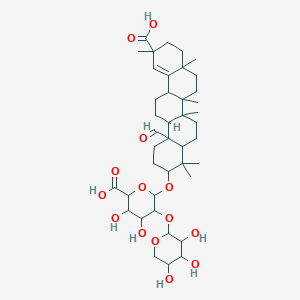
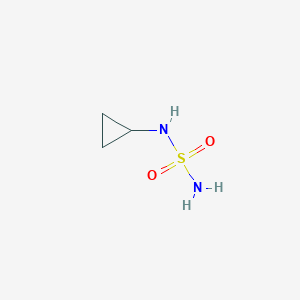
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
